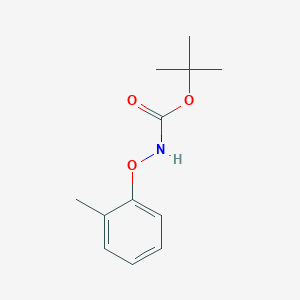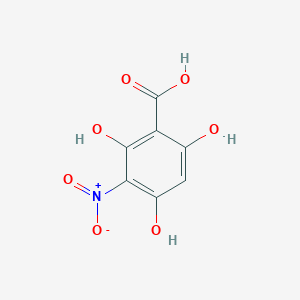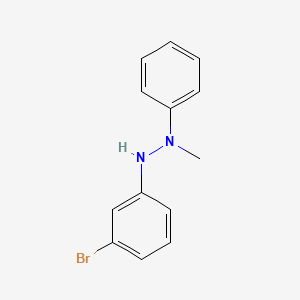![molecular formula C6H3F7O B14289274 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene CAS No. 122817-51-0](/img/structure/B14289274.png)
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the hydrosilylation of 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and ensure the purity of the final product.
Analyse Des Réactions Chimiques
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include potassium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: It is investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Comparaison Avec Des Composés Similaires
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene can be compared with other fluorinated compounds such as:
- 3,3,4,4-Tetrafluoro-4-iodo-1-butene
- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The unique combination of fluorine atoms and the trifluoroethenyl group in this compound provides it with distinct chemical properties, making it valuable for specialized applications.
Propriétés
| 122817-51-0 | |
Formule moléculaire |
C6H3F7O |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene |
InChI |
InChI=1S/C6H3F7O/c1-2-5(10,11)6(12,13)14-4(9)3(7)8/h2H,1H2 |
Clé InChI |
OZPCECJCSCVIKN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(OC(=C(F)F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/no-structure.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)




